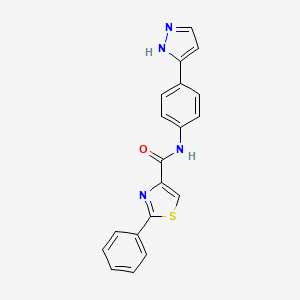![molecular formula C17H16N2O4 B2585539 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 946310-05-0](/img/structure/B2585539.png)
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a benzo[d][1,3]dioxol group, a furan moiety, and a pyrazole ring. Each of these subunits contributes unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves multi-step reactions that typically begin with the formation of the pyrazole ring. This can be achieved by condensing a substituted hydrazine with an α,β-unsaturated carbonyl compound. The reaction conditions often include an acidic or basic catalyst and a suitable solvent such as ethanol or methanol, under reflux conditions. Following the formation of the pyrazole ring, the benzo[d][1,3]dioxol group and the furan moiety are introduced through selective substitutions and coupling reactions, often requiring transition metal catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial-scale synthesis of this compound might involve optimizing each reaction step for higher yield and purity. Large reactors with precise temperature, pressure, and mixing controls are typically employed. The use of continuous flow reactors may enhance the efficiency of the synthesis, reducing reaction times and improving scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to yield various products depending on the oxidizing agent used.
Reduction: : The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : The benzodioxole and furan rings are susceptible to electrophilic and nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: : Sodium borohydride in methanol or ethanol, lithium aluminium hydride in dry ether.
Substitution: : Electrophiles like alkyl halides, nucleophiles like amines or alcohols in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products of these reactions often depend on the specific reaction conditions but may include oxidized derivatives of the furan ring, alcohols from the reduction of the ketone, or variously substituted derivatives at the benzodioxole or furan rings.
Scientific Research Applications
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been explored for various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules, especially in medicinal chemistry.
Biology: : Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: : Potential therapeutic agent due to its unique structural features.
Industry: : Employed in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is complex and involves interactions with various molecular targets:
Molecular Targets: : The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: : It can modulate biochemical pathways, potentially influencing cellular processes like apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(3-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Lacks the furan moiety, impacting its chemical properties and applications.
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-ethylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Features an ethyl group instead of a methyl group on the furan ring, leading to slight differences in reactivity and function.
Uniqueness
Hope this deep dive into the compound quenches your curiosity. What's next on your list?
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-3-5-15(23-10)14-8-13(18-19(14)11(2)20)12-4-6-16-17(7-12)22-9-21-16/h3-7,14H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIZCJFXSRUZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=NN2C(=O)C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2585456.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2585459.png)
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2585460.png)
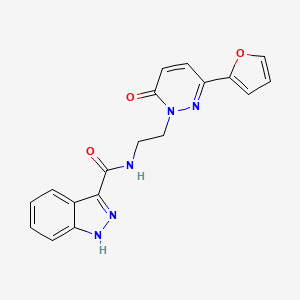
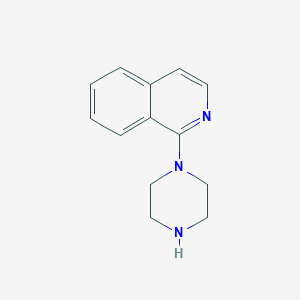
![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2585463.png)
![N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2585468.png)
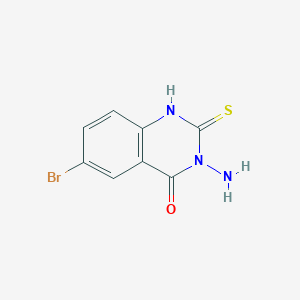

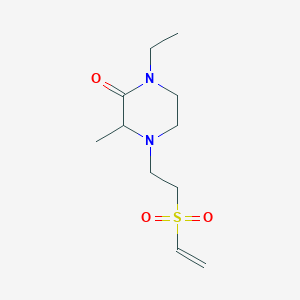
![2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B2585473.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2585474.png)
